molecular formula C17H15N5O2S B2413733 1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1448053-14-2

1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2413733
CAS No.: 1448053-14-2
M. Wt: 353.4
InChI Key: KMKRZOFKCAXKLW-UHFFFAOYSA-N
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Description

1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15N5O2S and its molecular weight is 353.4. The purity is usually 95%.
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Biological Activity

1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1448053-14-2) is a complex organic compound that belongs to the class of triazole derivatives. Its unique structure, which combines a triazole core with an indolin moiety and a thiophene ring, suggests significant potential for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H15N5O2SC_{17}H_{15}N_{5}O_{2}S with a molecular weight of 353.4 g/mol. The compound's structure is characterized by the following features:

Property Value
Molecular Formula C₁₇H₁₅N₅O₂S
Molecular Weight 353.4 g/mol
CAS Number 1448053-14-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazole Ring : Utilizing azide and alkyne components in a copper-catalyzed reaction.
  • Coupling with Indolin Derivatives : Employing amide coupling techniques to attach the indolin moiety.
  • Purification and Characterization : Using spectroscopic methods such as NMR and IR for structural confirmation.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, triazole derivatives have been shown to inhibit proliferation in various cancer cell lines:

Cell Line IC50 (µM) Reference
H460 (Lung Cancer)5.0
MCF-7 (Breast Cancer)4.5
PC-3 (Prostate Cancer)6.0

The mechanism of action may involve apoptosis induction and cell cycle arrest, as evidenced by morphological changes in treated cells.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown potential antimicrobial activity against various pathogens. For example, derivatives containing the triazole core have demonstrated effective inhibition against:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus0.25
Escherichia coli0.0063

These results suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Case Studies

Several studies have highlighted the biological potential of triazole derivatives:

  • Study on Antiproliferative Effects : A recent investigation into various triazole derivatives reported that certain compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin in leukemia cell lines .
  • DNA Interaction Studies : Another study evaluated the interaction of triazole compounds with DNA and found that some derivatives induced DNA damage without direct intercalation, suggesting alternative mechanisms of action .

Properties

IUPAC Name

1-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c1-21-10-13(19-20-21)16(23)18-12-5-4-11-6-7-22(14(11)9-12)17(24)15-3-2-8-25-15/h2-5,8-10H,6-7H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKRZOFKCAXKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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